molecular formula C20H17FN2O3 B2971157 1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899753-91-4

1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2971157
CAS No.: 899753-91-4
M. Wt: 352.365
InChI Key: PEEPITDJBLJBKJ-UHFFFAOYSA-N
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Description

1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the dihydropyridine intermediate.

    Attachment of the methoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, where a boronic acid derivative of the methoxyphenyl group reacts with a halogenated dihydropyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form a pyridine derivative.

    Reduction: The carbonyl group can be reduced to form a hydroxyl group.

    Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Hydroxylated dihydropyridine derivatives.

    Substitution: Various substituted aromatic compounds depending on the specific reagents used.

Scientific Research Applications

1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • 1-[(3-chlorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • 1-[(3-fluorophenyl)methyl]-N-(2-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness

1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the specific combination of its fluorophenyl and methoxyphenyl groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3/c1-26-18-10-3-2-9-17(18)22-19(24)16-8-5-11-23(20(16)25)13-14-6-4-7-15(21)12-14/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEPITDJBLJBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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